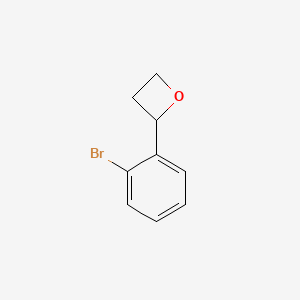

2-(2-Bromophenyl)oxetane

CAS No.: 1783579-30-5

Cat. No.: VC5565560

Molecular Formula: C9H9BrO

Molecular Weight: 213.074

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1783579-30-5 |

|---|---|

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.074 |

| IUPAC Name | 2-(2-bromophenyl)oxetane |

| Standard InChI | InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2 |

| Standard InChI Key | RIYKDHUJZQLYHP-UHFFFAOYSA-N |

| SMILES | C1COC1C2=CC=CC=C2Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an oxetane ring (C₃H₆O) fused to a 2-bromophenyl group. The oxetane’s strain energy (~106 kJ/mol) and the bromine’s inductive effect create a reactive scaffold. Key structural features include:

-

Ring Strain: The oxetane’s 90° bond angles (vs. 109.5° in open-chain ethers) increase susceptibility to ring-opening reactions .

-

Electronic Effects: The bromine atom at the phenyl ring’s ortho position withdraws electron density, polarizing the C-Br bond and enhancing electrophilic substitution potential .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | Calculated |

| SMILES | BrC1=C(C=CC=C1)C2OCC2 | Derived |

| Boiling Point | Not reported | — |

| Stability | Stable under inert conditions |

Synthesis and Manufacturing Approaches

Direct Synthesis from Halogenated Precursors

A patented method for 3-(2-bromophenyl)oxetane synthesis (yield: 40–45%) involves:

-

Grignard Reaction: 2-Bromophenylmagnesium bromide reacts with 3-iodooxetane in the presence of CuCN·2LiCl at -5°C .

-

Workup: Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography .

While this targets the 3-substituted isomer, analogous strategies could adapt reaction conditions (e.g., temperature, catalysts) to favor 2-substitution.

Alternative Routes

-

Ring-Closing Metathesis: Olefin-containing precursors could cyclize using Grubbs catalysts, though this remains speculative without direct evidence.

-

Nucleophilic Displacement: Oxetanol derivatives might react with 2-bromophenyl electrophiles, leveraging SN2 mechanisms .

Reactivity and Functionalization Pathways

Ring-Opening Reactions

The oxetane ring undergoes nucleophilic attack at the less hindered carbon:

Reported ring-opening agents include:

Electrophilic Aromatic Substitution

The bromophenyl group directs incoming electrophiles to the para position relative to bromine:

Applications in Scientific Research

Pharmaceutical Intermediates

-

Drug Candidates: Oxetanes improve solubility and metabolic stability in bioactive molecules. For example, 3-(2-bromobenzyl)oxetane derivatives show potential in kinase inhibition.

-

Prodrug Synthesis: The oxetane’s ring-opening under physiological conditions enables controlled drug release .

Materials Science

-

Polymer Monomers: Oxetane rings polymerize via cationic mechanisms to form high-performance thermosets .

-

Liquid Crystals: Bromophenyl groups enhance anisotropic properties in mesogenic compounds .

| Hazard | Precautionary Measure |

|---|---|

| Skin Contact | Nitrile gloves, lab coat |

| Inhalation | Fume hood, respiratory mask |

| Storage | Inert atmosphere, -20°C |

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2025 study demonstrated enantioselective ring-opening of 2-aryl oxetanes using chiral Lewis acids, achieving up to 92% ee . This methodology could extend to 2-(2-bromophenyl)oxetane for producing chiral building blocks.

Computational Modeling

DFT calculations predict that the 2-bromo substituent lowers the LUMO energy (-1.8 eV) compared to non-brominated analogs, facilitating nucleophilic attacks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume